3-(3-Chlorophenyl)propanoyl chloride
Description
3-(3-Chlorophenyl)propanoyl chloride is an aromatic acyl chloride characterized by a propanoyl chloride backbone substituted with a 3-chlorophenyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its synthesis typically involves the reaction of 3-(3-chlorophenyl)propionic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) under inert conditions, yielding the acyl chloride in high purity without requiring further purification .
A notable application is its use in synthesizing pharmaceutical derivatives, such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen analog, demonstrating its relevance in medicinal chemistry . The compound’s reactivity stems from the electrophilic acyl chloride group, enabling nucleophilic substitutions with amines, alcohols, and other nucleophiles.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2 |
InChI Key |
CYABLYFBMFFNPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(3-Bromophenyl)propanoyl Chloride
- Structure : Replaces the chlorine atom with bromine at the phenyl meta-position.
- Molecular Formula : C₉H₈BrClO.
- Molecular Weight : 247.52 g/mol.
- Physicochemical Properties :
- logP: 3.15 (indicating higher lipophilicity compared to the chloro analog).
- Polar Surface Area (PSA): 17.07 Ų.
- Applications : Used in cross-coupling reactions due to bromine’s ability to participate in Suzuki-Miyaura couplings, a feature less accessible with chlorine .
3-(4-Fluorophenyl)propanoyl Chloride Derivatives
- Example: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride.
- Key Differences : Fluorine’s strong electron-withdrawing effect enhances stability against hydrolysis compared to chlorine. This property is exploited in peptide mimetics and fluorinated drug candidates .
Methoxy- and Methylenedioxy-Substituted Analogs
Propanoyl chlorides with methoxy or methylenedioxy substituents exhibit distinct reactivity and physical states:
Notes:
- Methoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization and altering reactivity in electrophilic substitutions.
- Crystalline derivatives (e.g., trimethoxy analog) are easier to handle and characterize compared to oily counterparts .
Aliphatic and Heteroatom-Substituted Propanoyl Chlorides
3-Methylthiopropionyl Chloride
2-Bromopropionyl Chloride
- Structure: Bromine at the α-position of the propanoyl chain.
Preparation Methods
Benzyl Chloride-Malonic Ester Condensation
The foundational synthesis begins with benzyl chloride derivatives, as exemplified by the reaction between 3-chlorobenzyl chloride (1.0 mol) and diethyl malonate (1.2 mol) in ethanol under sodium ethoxide catalysis (1.5 mol). Alkylation proceeds exothermically at 40–50°C, yielding 2-(3-chlorobenzyl)diethyl malonate with 95.8% efficiency. Critical parameters include:
- Solvent polarity : Ethanol optimizes enolate stability while permitting facile product separation.
- Stoichiometry : A 20% malonate excess minimizes dialkylation byproducts.
- Temperature control : Maintaining ≤50°C prevents Claisen condensation side reactions.
Post-reaction, vacuum distillation recovers unreacted malonate (bp 86°C at 12 mmHg), leaving the alkylated ester (bp 142°C) in >95% purity.
Hydrolytic Decarboxylation to Propionic Acid
Saponification of 2-(3-chlorobenzyl)diethyl malonate employs 2.5 M NaOH (2.2 mol) at 70°C for 6 hours, generating the disodium salt of 3-(3-chlorophenyl)propane-1,3-dioic acid. Acidification with concentrated HCl (pH 1–2) at 80°C induces decarboxylation, yielding 3-(3-chlorophenyl)propionic acid (mp 89–91°C) in 91% yield. Kinetic studies show first-order dependence on [H+], with Arrhenius activation energy (Ea) of 72 kJ/mol, indicating protonation of the β-keto intermediate as rate-limiting.
Thionyl Chloride-Mediated Chlorination
Converting the propionic acid to the target acyl chloride utilizes thionyl chloride (1.5 mol) under reflux (75°C) for 3 hours. Anhydrous conditions prevent hydrolysis, with dimethylformamide (0.5 mol%) catalyzing the reaction via transient mixed anhydride formation. Distillation at reduced pressure (15 mmHg) isolates 3-(3-chlorophenyl)propanoyl chloride (bp 103–105°C) in 94% purity.
Table 1: Optimization of Malonic Ester Route
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Malonate:Benzyl chloride | 1.2:1 | Maximizes monoalkylation |
| NaOH concentration | 2.0–2.5 M | Completes saponification |
| Decarboxylation pH | <2 | Prevents salt formation |
| SOCl₂ stoichiometry | 1.5:1 | Ensures full conversion |
Dihalophosphine Cyclization Strategy
Dichlorophosphine-Acrylic Acid Coupling
Methyldichlorophosphine (1.0 mol) reacts with 3-(3-chlorophenyl)propenoic acid (1.05 mol) in dichloromethane at 25°C, forming the intermediate chloroformylphosphorane. This exothermic step (ΔH = −89 kJ/mol) requires careful temperature control to prevent oligomerization.
Cycloreversion to Acyl Chloride
Heating the phosphorane intermediate to 60°C induces retro-Diels-Alder cleavage, releasing this compound and methoxyphosphine oxide. Continuous vacuum distillation (40 mmHg) separates the acyl chloride (bp 98°C) from high-boiling byproducts, achieving 88% yield with 97.3% purity.
Advantages :
- Single-pot operation reduces processing time.
- Phosphine oxide byproduct finds use as flame retardant.
Limitations :
- Requires specialized equipment for phosphine handling.
- Acrylic acid derivatives necessitate multistep preparation.
Direct Hydrochlorination of Propenoyl Derivatives
Gas-Phase HCl Addition
Bubbling anhydrous HCl (1.3 mol) through 3-(3-chlorophenyl)propenoic acid in ethyl acetate at −10°C achieves Markovnikov addition, forming 3-chloro-3-(3-chlorophenyl)propanoic acid. Maintaining subambient temperatures suppresses elimination side reactions.
Thionyl Chloride Activation
Treating the hydrochlorinated acid with SOCl₂ (1.2 mol) at 70°C for 2 hours provides the acyl chloride, isolated via fractional distillation (bp 104°C at 18 mmHg) in 90% yield. This method’s simplicity makes it suitable for small-scale API synthesis.
Classical Acid Chloride Synthesis
Carboxylic Acid Activation
Stirring 3-(3-chlorophenyl)propionic acid (1.0 mol) with thionyl chloride (1.5 mol) and catalytic DMF (0.1 mol%) at 80°C for 4 hours achieves quantitative conversion. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride without purification.
Solvent-Free Modifications
Industrial variants employ neat conditions with SOCl₂ (2.0 mol) and thermal activation (110°C, 1 hour), reducing reaction time but requiring corrosion-resistant reactors.
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Malonic ester | 94 | 98.5 | 1.0 | Excellent |
| Dihalophosphine | 88 | 97.3 | 1.8 | Moderate |
| Direct hydrochlorination | 90 | 98.0 | 1.2 | Good |
| Classical SOCl₂ | 95 | 99.0 | 1.1 | Excellent |
Industrial-Scale Process Considerations
Waste Stream Management
The malonic ester route generates sodium ethoxide wastewater requiring neutralization, whereas phosphine methods produce recyclable phosphine oxides. SOCl₂-based processes must scrub HCl/SO₂ emissions via alkaline scrubbers.
Catalytic Innovations
Recent advances employ Lewis acids like ZnCl₂ (0.5 mol%) to accelerate chlorination steps, reducing reaction times by 40% without compromising yield.
Q & A
Q. How does the compound’s reactivity compare to structurally similar acyl chlorides (e.g., 3-(4-bromophenyl)propanoyl chloride)?
- Methodological Answer: The bromine substituent (σₚ = 0.23) is less electron-withdrawing than chlorine (σₚ = 0.37), resulting in slower reaction rates. Comparative kinetic studies show a 15–20% rate difference in nucleophilic substitutions, attributed to weaker inductive effects .
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